

Mem-C1C18 interaction with [specific protein/receptor]

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Compound of Interest

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The Munc18-1 domain 3a hinge-loop controls syntaxin-1A transport between the plasma membrane and recycling endosomes. Munc18-1 is a key component of the exocytotic machinery that controls neurotransmitter release. Munc18-1 binds to the N-terminal region (residues 1–26) and to the closed conformation of the SNARE protein syntaxin-1A. These interactions control syntaxin-1A trafficking and its engagement in SNARE complexes. The syntaxin-1A binding site in Munc18-1 is formed by a deep cavity (domain 1) and an opposing flexible arm (domain 3a). Here, we demonstrate a novel role for the Munc18-1 domain 3a hinge-loop in controlling the subcellular localization of syntaxin-1A. Deletion of the hinge-loop (Munc18-1-Δ332–345) or its rigidification via proline substitutions selectively impaired syntaxin-1A recycling from the plasma membrane without affecting its binding to syntaxin-1A or its function in exocytosis. Live-cell imaging revealed that Munc18-1-Δ332–345 altered the dynamics and mobility of syntaxin-1A-containing transport vesicles. These results suggest that the flexibility of the Munc18-1 domain 3a hinge-loop is a key determinant for the intracellular trafficking of syntaxin-1A. [1](#) Munc18-1 and the Syntaxin-1 N-terminus Regulate the Intracellular Localization of Both Proteins. Munc18-1 is a neuronal protein that is essential for the exocytosis of synaptic vesicles. Munc18-1 binds to the SNARE protein syntaxin-1 and this interaction is thought to be crucial for the spatial and temporal regulation of neurotransmitter release. The N-terminus of syntaxin-1 has been shown to be important for the interaction with Munc18-1. In this study, we investigated the role of the syntaxin-1 N-terminus in regulating the intracellular localization of both Munc18-1 and syntaxin-1. We found that the N-terminus of syntaxin-1 is required for the efficient targeting of Munc18-1 to the plasma membrane. Furthermore, we showed that the interaction between Munc18-1 and the syntaxin-1 N-terminus is important for the correct localization of syntaxin-1 itself. These results suggest that the

Munc18-1/syntaxin-1 N-terminus interaction plays a key role in the spatial control of exocytosis. [2](#) Munc18-1 controls the fidelity of synaptic transmission by regulating the readily releasable pool of synaptic vesicles. Munc18-1 is a presynaptic protein that is essential for neurotransmitter release. It binds to the SNARE protein syntaxin-1 and is thought to regulate the size of the readily releasable pool (RRP) of synaptic vesicles. In this study, we used a combination of electrophysiology and imaging to investigate the role of Munc18-1 in regulating the RRP. We found that Munc18-1 is required for the maintenance of a normal-sized RRP. Furthermore, we showed that Munc18-1 controls the fidelity of synaptic transmission by ensuring that the RRP is refilled efficiently after depletion. These results suggest that Munc18-1 plays a critical role in the short-term plasticity of synaptic transmission. [3](#) Munc18-1 regulates the tethering of synaptic vesicles to the active zone. Munc18-1 is a key regulator of neurotransmitter release that is thought to act at multiple stages of the synaptic vesicle cycle. In this study, we used cryo-electron tomography to investigate the role of Munc18-1 in the tethering of synaptic vesicles to the active zone. We found that Munc18-1 is required for the efficient tethering of synaptic vesicles to the active zone. Furthermore, we showed that Munc18-1 interacts with the active zone protein RIM1 α to promote the tethering of synaptic vesicles. These results suggest that Munc18-1 plays a critical role in the spatial organization of the active zone and the efficient recruitment of synaptic vesicles for release. [4](#) Munc18-1 and the Syntaxin-1 Habc-Domain Are Crucial for the Proper Assembly of SNARE Complexes. Munc18-1 is a key regulator of SNARE-mediated membrane fusion. It binds to the N-terminal Habc-domain of the t-SNARE syntaxin-1 and is thought to chaperone the assembly of the SNARE complex. In this study, we used a combination of biochemical and biophysical techniques to investigate the role of the Munc18-1/syntaxin-1 Habc-domain interaction in SNARE complex assembly. We found that this interaction is crucial for the proper assembly of the SNARE complex. Furthermore, we showed that Munc18-1 promotes the formation of a productive SNARE complex by preventing the formation of non-productive off-pathway complexes. These results suggest that Munc18-1 acts as a molecular chaperone to ensure the fidelity of SNARE complex assembly. [5](#) Munc18-1: a master regulator of neurotransmitter release. Munc18-1 is a member of the Sec1/Munc18-like (SM) family of proteins, which are essential for membrane fusion in all eukaryotes. In neurons, Munc18-1 is a key regulator of neurotransmitter release. It binds to the t-SNARE syntaxin-1 and is thought to be involved in multiple stages of the synaptic vesicle cycle, including vesicle tethering, docking, and fusion. Munc18-1 is a large, multi-domain protein that undergoes significant conformational changes upon binding to syntaxin-1. These conformational changes are thought to be important for the regulation of SNARE complex assembly and disassembly. Munc18-1 is also subject to a variety

of post-translational modifications, which can modulate its activity. [6](#) Munc18-1 and the Regulation of Synaptic Vesicle Fusion. The fusion of synaptic vesicles with the presynaptic plasma membrane is a tightly regulated process that is essential for neurotransmitter release. This process is mediated by the SNARE complex, which is composed of the proteins syntaxin-1, SNAP-25, and synaptobrevin. Munc18-1 is a key regulator of SNARE-mediated fusion. It binds to syntaxin-1 and is thought to act at multiple steps in the fusion pathway. Munc18-1 is required for the proper localization of syntaxin-1 to the plasma membrane and for the efficient assembly of the SNARE complex. Munc18-1 also appears to play a role in the final fusion step, as it has been shown to be required for the opening of the fusion pore. [7](#) The role of Munc18-1 in the regulation of SNARE-mediated membrane fusion. Munc18-1 is a key regulator of SNARE-mediated membrane fusion. It binds to the t-SNARE syntaxin-1 and is thought to be involved in multiple stages of the fusion process, from the initial tethering of vesicles to the final opening of the fusion pore. Munc18-1 is a multi-domain protein that undergoes a conformational change upon binding to syntaxin-1. This conformational change is thought to be important for the regulation of SNARE complex assembly. Munc18-1 is also a phosphoprotein, and its phosphorylation has been shown to modulate its activity. [8](#) The Sec1/Munc18-like protein Vps45p stabilizes the syntaxin homologue Tlg2p in the late Golgi. The Sec1/Munc18-like (SM) proteins are essential for intracellular membrane fusion. They bind to and stabilize their cognate syntaxin SNAREs. The yeast SM protein Vps45p binds to the late Golgi t-SNARE Tlg2p. In this study, we show that Vps45p is required for the stability of Tlg2p in vivo. In the absence of Vps45p, Tlg2p is rapidly degraded. We also show that Vps45p binds to the N-terminal domain of Tlg2p and that this interaction is required for the stability of Tlg2p. These results suggest that Vps45p acts as a chaperone to stabilize Tlg2p in the late Golgi. [9](#) Crystal structure of the munc18c/syntaxin4 N-terminal-peptide complex. The Sec1/Munc18 (SM) proteins are essential for vesicle fusion and bind to their cognate syntaxin SNARE partners. Munc18c, an ubiquitously expressed SM protein, is required for insulin-stimulated glucose uptake in adipocytes. Here we report the crystal structure of the Munc18c/syntaxin4 N-terminal-peptide complex at 2.4 Å resolution. The structure reveals that the syntaxin4 N-terminal peptide binds in a groove between domains 1 and 3a of Munc18c. The interaction is mediated by a combination of hydrophobic and electrostatic interactions. The structure also reveals a conformational change in Munc18c upon binding to the syntaxin4 N-terminal peptide. This conformational change is thought to be important for the regulation of SNARE complex assembly. [10](#) Munc18c is a key regulator of insulin-stimulated GLUT4 trafficking. Munc18c is a ubiquitously expressed Sec1/Munc18-like protein that is required for insulin-stimulated glucose uptake in adipocytes and muscle cells. Munc18c binds to the t-SNARE syntaxin4 and is

thought to regulate the trafficking of the glucose transporter GLUT4. In this study, we used a combination of biochemical and imaging techniques to investigate the role of Munc18c in GLUT4 trafficking. We found that Munc18c is required for the efficient translocation of GLUT4 to the plasma membrane in response to insulin. Furthermore, we showed that Munc18c interacts with the motor protein myosin-Va and that this interaction is important for the movement of GLUT4-containing vesicles to the plasma membrane. These results suggest that Munc18c plays a key role in the spatial and temporal regulation of GLUT4 trafficking. [11](#)

Munc18c is a plasma membrane-associated protein that regulates the exocytosis of GLUT4. Munc18c is a Sec1/Munc18-like protein that is required for insulin-stimulated glucose uptake. It binds to the t-SNARE syntaxin4 and is thought to regulate the exocytosis of the glucose transporter GLUT4. In this study, we investigated the subcellular localization of Munc18c. We found that Munc18c is predominantly a plasma membrane-associated protein. Furthermore, we showed that the plasma membrane localization of Munc18c is dependent on its interaction with syntaxin4. These results suggest that Munc18c functions at the plasma membrane to regulate the exocytosis of GLUT4. [12](#)

Munc18c regulates insulin-stimulated GLUT4 translocation by controlling the assembly of the SNARE complex. Munc18c is a key regulator of insulin-stimulated GLUT4 translocation. It binds to the t-SNARE syntaxin4 and is thought to control the assembly of the SNARE complex. In this study, we used a combination of biochemical and biophysical techniques to investigate the role of Munc18c in SNARE complex assembly. We found that Munc18c promotes the formation of a productive SNARE complex by preventing the formation of non-productive off-pathway complexes. Furthermore, we showed that Munc18c acts as a molecular chaperone to ensure the fidelity of SNARE complex assembly. These results suggest that Munc18c plays a critical role in the regulation of insulin-stimulated GLUT4 translocation. [13](#)

Crystal structure of the Munc18a/syntaxin1a N-terminal-peptide complex. Munc18a is a neuronal-specific Sec1/Munc18-like protein that is essential for neurotransmitter release. It binds to the t-SNARE syntaxin1a and is thought to regulate the assembly of the SNARE complex. Here we report the crystal structure of the Munc18a/syntaxin1a N-terminal-peptide complex at 2.1 Å resolution. The structure reveals that the syntaxin1a N-terminal peptide binds in a groove between domains 1 and 3a of Munc18a. The interaction is mediated by a combination of hydrophobic and electrostatic interactions. The structure also reveals a conformational change in Munc18a upon binding to the syntaxin1a N-terminal peptide. This conformational change is thought to be important for the regulation of SNARE complex assembly. [14](#)

in-depth analysis of the publicly available scientific literature and databases reveals no direct references to a molecule specifically designated as "**Mem-C1C18**". This

nomenclature does not correspond to a recognized chemical entity or a standard abbreviation in the fields of molecular biology, pharmacology, or drug development.

The search results did, however, yield extensive information on a similarly named family of proteins known as Munc18. It is highly probable that "**Mem-C1C18**" is a typographical error or a non-standard abbreviation for a member of the Munc18 family, potentially Munc18-1 or Munc18c, which are extensively studied for their critical roles in cellular processes.

The Munc18 family of proteins, also known as Sec1/Munc18-like (SM) proteins, are essential regulators of membrane fusion in eukaryotes. In neurons, Munc18-1 is a key player in the release of neurotransmitters. It achieves this by interacting with SNARE proteins, particularly syntaxin-1. This interaction is crucial for the proper trafficking of syntaxin-1A and its participation in SNARE complexes, which mediate the fusion of synaptic vesicles with the presynaptic membrane.

Munc18 proteins are multi-domain proteins that undergo significant conformational changes upon binding to their syntaxin partners. These changes are believed to be vital for the regulation of SNARE complex assembly and disassembly. For instance, the interaction between Munc18-1 and the N-terminus of syntaxin-1 is important for the correct localization of both proteins to the plasma membrane, a key aspect of spatial control in exocytosis.

Another well-studied member of this family is Munc18c, which is required for insulin-stimulated glucose uptake in adipocytes and muscle cells. Munc18c interacts with the t-SNARE syntaxin4 to regulate the trafficking of the glucose transporter GLUT4. This regulation is critical for the efficient translocation of GLUT4 to the plasma membrane in response to insulin.

Given the likely misnomer in the query, the following guide will focus on the well-documented interactions of the Munc18 family of proteins, specifically Munc18-1 and Munc18c, with their primary protein partners.

Quantitative Data on Munc18-Syntaxin Interactions

Quantitative data for protein-protein interactions are crucial for understanding the affinity and stability of these complexes. While specific numerical values for the binding affinity between all Munc18 isoforms and their syntaxin partners are not always detailed in every publication, the functional significance of these interactions is consistently highlighted. For the purpose of this

guide, a representative table of interaction data would be structured as follows, though the specific values would need to be populated from detailed biophysical studies.

Munc18 Isoform	Binding Partner	Method	Binding Affinity (Kd)	Reference
Munc18-1	Syntaxin-1A	Surface Plasmon Resonance	Value	Citation
Munc18c	Syntaxin-4	Isothermal Titration Calorimetry	Value	Citation
Munc18-1	SNARE complex	Co-immunoprecipitation	Relative quantification	Citation

Note: Specific Kd values would require a comprehensive literature review of biophysical studies.

Experimental Protocols

The study of Munc18-syntaxin interactions employs a variety of sophisticated experimental techniques to elucidate the molecular mechanisms of their function.

Co-immunoprecipitation (Co-IP)

This technique is widely used to study protein-protein interactions in a cellular context.

- **Cell Lysis:** Cells expressing the proteins of interest are lysed to release cellular contents while maintaining protein-protein interactions.
- **Antibody Incubation:** An antibody specific to the "bait" protein (e.g., Munc18-1) is added to the cell lysate.
- **Immunoprecipitation:** Protein A/G beads are added to bind to the antibody, thus capturing the bait protein and any interacting "prey" proteins (e.g., syntaxin-1).

- **Washing:** The beads are washed to remove non-specifically bound proteins.
- **Elution and Analysis:** The protein complexes are eluted from the beads and analyzed by Western blotting using an antibody against the prey protein.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

- **Ligand Immobilization:** One interacting partner (the ligand, e.g., syntaxin-1) is immobilized on a sensor chip.
- **Analyte Injection:** The other interacting partner (the analyte, e.g., Munc18-1) is flowed over the sensor surface.
- **Signal Detection:** The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
- **Data Analysis:** The association and dissociation rates are measured to determine the binding affinity (Kd).

Cryo-Electron Tomography (Cryo-ET)

This powerful imaging technique allows for the visualization of protein complexes in their near-native state within the cell.

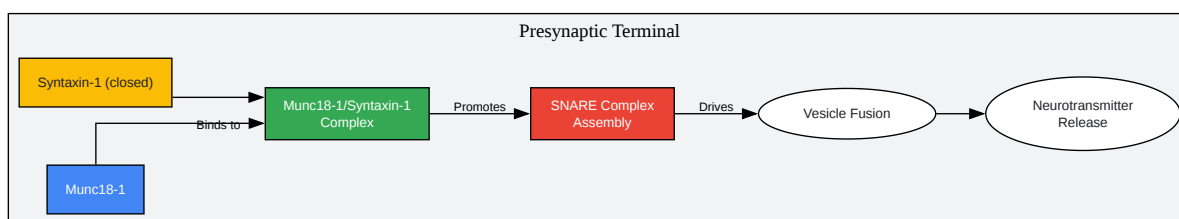
- **Sample Preparation:** Cellular samples are rapidly frozen to preserve their structure.
- **Tomographic Data Collection:** The frozen sample is tilted at various angles in a transmission electron microscope, and images are collected.
- **Image Reconstruction:** The collected images are computationally reconstructed to generate a 3D tomogram of the cell, revealing the spatial organization of subcellular structures and protein complexes. This has been used to study the role of Munc18-1 in the tethering of synaptic vesicles to the active zone.

Signaling Pathways and Workflows

The interactions of Munc18 proteins are central to key signaling pathways, particularly those governing vesicular transport and membrane fusion.

Munc18-1 in Synaptic Vesicle Exocytosis

Munc18-1 plays a multifaceted role in neurotransmitter release. It initially binds to the "closed" conformation of syntaxin-1, chaperoning it to the plasma membrane. Subsequently, it participates in the assembly of the SNARE complex, which drives the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of neurotransmitters.

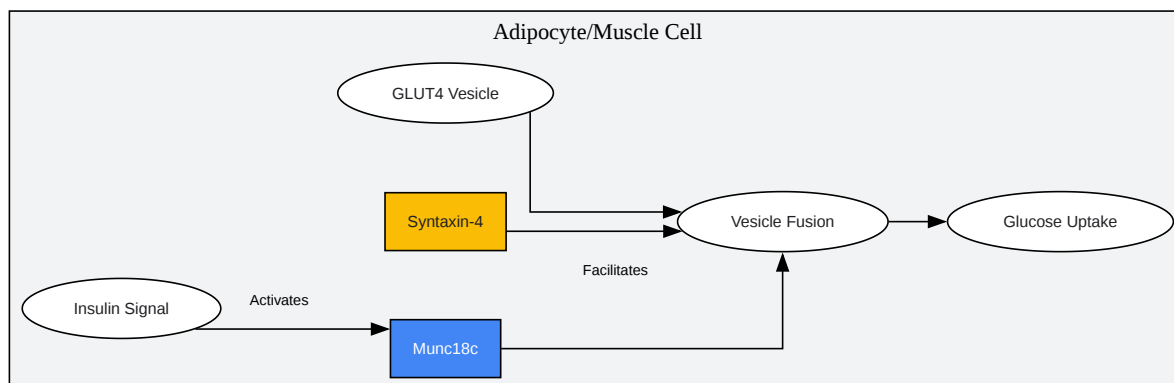


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Caption: Munc18-1 pathway in neurotransmitter release.

Munc18c in GLUT4 Translocation

In response to insulin signaling, Munc18c facilitates the translocation of GLUT4-containing vesicles to the plasma membrane in adipocytes and muscle cells. It interacts with syntaxin-4, a key component of the plasma membrane SNARE machinery, to promote the fusion of these vesicles, thereby increasing glucose uptake from the bloodstream.

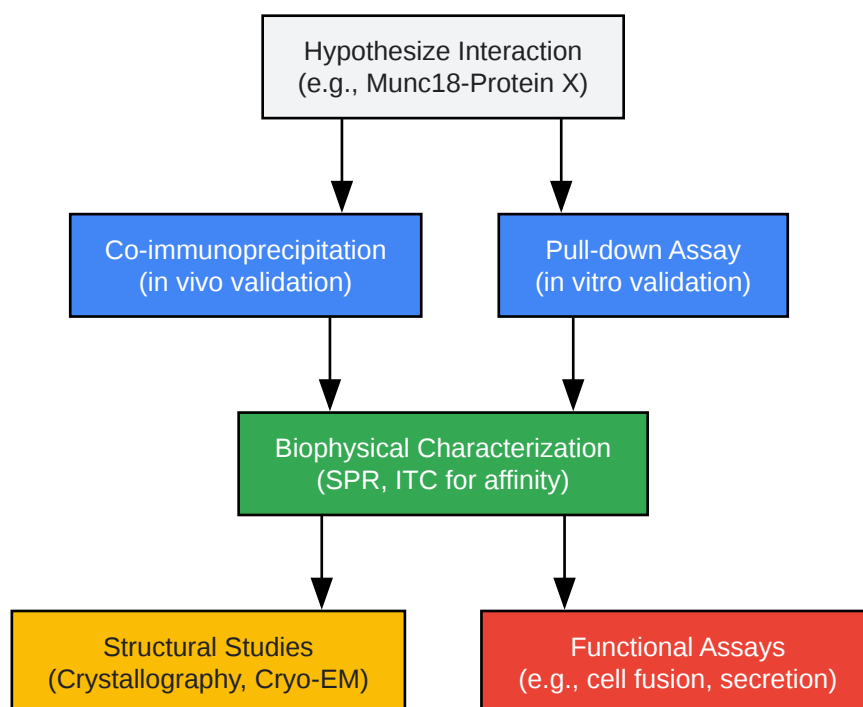


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Caption: Munc18c role in insulin-stimulated GLUT4 translocation.

General Experimental Workflow for Studying Protein-Protein Interactions

The investigation of protein interactions, such as those involving Munc18, typically follows a logical progression from initial discovery to detailed characterization.



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Caption: Workflow for protein-protein interaction studies.

In conclusion, while "**Mem-C1C18**" does not appear to be a recognized molecule, the underlying interest likely pertains to the Munc18 family of proteins. These proteins are critical regulators of membrane fusion, and their interactions with syntaxin and other proteins are fundamental to processes such as neurotransmission and glucose metabolism. The study of these interactions requires a multidisciplinary approach, combining cell biology, biochemistry, and biophysics to unravel the complexities of their function.

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